molecular formula C11H11ClN2O4S B5293156 4-CHLORO-1H-PYRAZOL-1-YL (2,5-DIMETHOXYPHENYL) SULFONE

4-CHLORO-1H-PYRAZOL-1-YL (2,5-DIMETHOXYPHENYL) SULFONE

Cat. No.: B5293156
M. Wt: 302.73 g/mol
InChI Key: FHCDPYPHGLBQEX-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a sulfone group attached to a dimethoxyphenyl ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfone Formation: The final step involves the reaction of the chlorinated pyrazole with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfone compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfone group can undergo oxidation to form sulfoxides or reduction to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of sulfoxides.

    Reduction: Formation of sulfides.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Utilized in the development of organic materials with specific electronic or optical properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The sulfone group can form strong interactions with active sites of enzymes, while the pyrazole ring can participate in hydrogen bonding or π-π interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrazole
  • 4-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 1-(2-Bromoethyl)-4-chloro-1H-pyrazole
  • 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde
  • 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone is unique due to the presence of both the sulfone and dimethoxyphenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-chloro-1-(2,5-dimethoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4S/c1-17-9-3-4-10(18-2)11(5-9)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCDPYPHGLBQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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